molecular formula C26H22N4O3 B2990322 N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide CAS No. 1251611-60-5

N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

Cat. No. B2990322
CAS RN: 1251611-60-5
M. Wt: 438.487
InChI Key: QITSHHWXLONAFW-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPB is a small molecule that interacts with specific receptors in the body, leading to a range of biochemical and physiological effects. In

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and characterization of benzamide derivatives and their complexes offer significant insights into the chemical properties of compounds similar to N-(4-bromophenyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide. For instance, the synthesis of metal complexes with benzamide derivatives demonstrates their potential in forming compounds with distinct structural features and biological activities. These activities include antibacterial effects against various bacteria strains, indicating a broad spectrum of potential applications in antimicrobial research (Khatiwora et al., 2013).

Pharmacological Applications

Anti-inflammatory and Analgesic Activities

The exploration of novel pyrimidine derivatives shows significant anti-inflammatory activity. This research illustrates the potential of this compound derivatives in developing new anti-inflammatory agents. The study of different pyrimidine derivatives, which are structurally related to the target compound, has led to the identification of compounds with notable anti-inflammatory effects in in-vivo models (Chaydhary et al., 2015).

Antiparkinsonian Activities

Compounds derived from the synthesis involving 2-chloro-6-ethoxy-4-acetylpyridine, which can be considered structurally related to the target benzamide, have shown promising antiparkinsonian activities. These findings suggest potential therapeutic applications of this compound derivatives in the treatment of Parkinson's disease, highlighting their versatility in addressing complex neurological conditions (Amr et al., 2008).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-16-6-9-19(10-7-16)30-26(32)22-15-27-23-11-8-18(13-21(23)24(22)29-30)25(31)28-14-17-4-3-5-20(12-17)33-2/h3-13,15,29H,14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLOBMVQEUUKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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